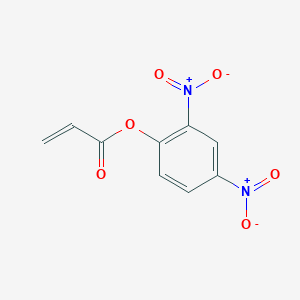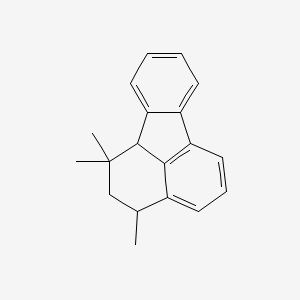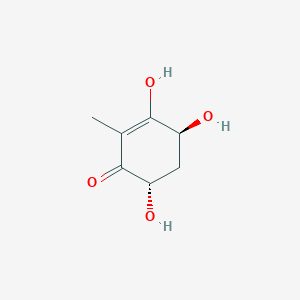![molecular formula C12H22O B14515618 2,4-Dimethyl-1-oxaspiro[5.5]undecane CAS No. 62809-63-6](/img/structure/B14515618.png)
2,4-Dimethyl-1-oxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a six-membered ring is fused to a five-membered ring through a single oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where dienes such as methyl vinyl ketones react with dienophiles derived from cyclic CH-acids and aldehydes . Another approach includes the use of the Knoevenagel-Diels-Alder reaction, which involves the reaction of diterpenoid enone, aldehyde, and Meldrum’s acid in the presence of L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-oxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds’ stereochemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with an additional oxygen atom in the ring.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen.
Uniqueness
2,4-Dimethyl-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and biological activities. Its ability to undergo enantiomeric inversion and its conformational flexibility make it a valuable compound for various scientific applications .
Propiedades
Número CAS |
62809-63-6 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
WEEFGGOQQXEXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC2(C1)CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
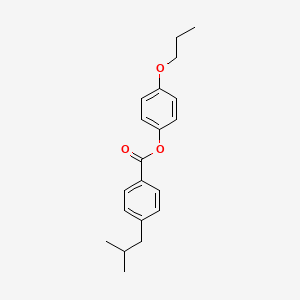
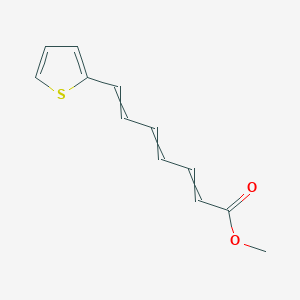
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
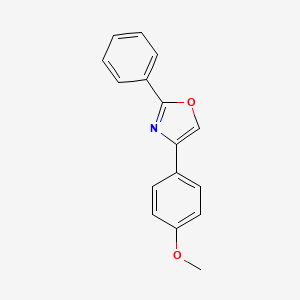
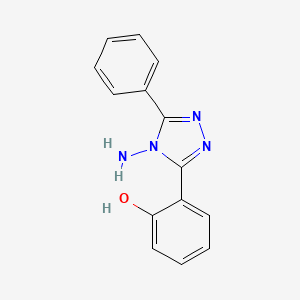
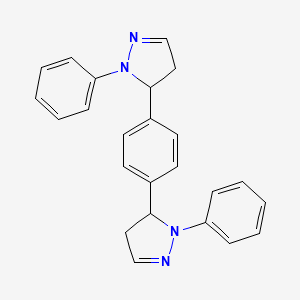
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
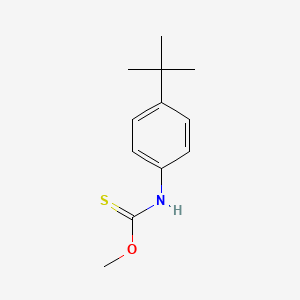
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
